molecular formula C13H15BrO B1293273 3-Bromophenyl cyclohexyl ketone CAS No. 898769-06-7

3-Bromophenyl cyclohexyl ketone

Cat. No.: B1293273
CAS No.: 898769-06-7
M. Wt: 267.16 g/mol
InChI Key: GRGMCJWVYXIIKB-UHFFFAOYSA-N
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Description

It is a crystalline solid with a molecular weight of 267.17 g/mol . This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Bromophenyl cyclohexyl ketone can be synthesized through several methods. One common method involves the Friedel-Crafts acylation reaction, where cyclohexanone is reacted with 3-bromobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale Friedel-Crafts acylation processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial production .

Chemical Reactions Analysis

Types of Reactions

3-Bromophenyl cyclohexyl ketone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)

Major Products Formed

Scientific Research Applications

3-Bromophenyl cyclohexyl ketone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-bromophenyl cyclohexyl ketone involves its interaction with specific molecular targets and pathways. In medical research, the compound has been shown to modulate pain pathways by interacting with receptors and enzymes involved in pain signaling. The exact molecular targets and pathways are still under investigation, but it is believed that the compound may inhibit certain enzymes or receptors that play a role in pain perception.

Comparison with Similar Compounds

3-Bromophenyl cyclohexyl ketone can be compared with other similar compounds, such as:

Each of these compounds has unique properties and reactivity, making this compound distinct in its applications and effects.

Properties

IUPAC Name

(3-bromophenyl)-cyclohexylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrO/c14-12-8-4-7-11(9-12)13(15)10-5-2-1-3-6-10/h4,7-10H,1-3,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRGMCJWVYXIIKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30642593
Record name (3-Bromophenyl)(cyclohexyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30642593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898769-06-7
Record name (3-Bromophenyl)(cyclohexyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30642593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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